Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate
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Overview
Description
Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate is a heterocyclic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a benzene ring fused to an oxazepine ring, with an ethyl ester group attached to the carboxylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate can be achieved through various methods. One common approach involves the cyclization of N-(2-hydroxyphenyl)ethylamine with ethyl chloroformate under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzoxazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzoxazepines .
Scientific Research Applications
Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate can be compared with other similar compounds, such as:
2,3,4,5-tetrahydro-1,4-benzothiazepine: Similar structure but contains a sulfur atom instead of oxygen.
2,3,4,5-tetrahydro-1,4-benzodiazepine: Contains a nitrogen atom in the ring.
1,4-benzoxazepine: Lacks the tetrahydro modification
Biological Activity
Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
This compound is characterized by its unique heterocyclic structure. The synthesis typically involves the cyclization of o-aminophenols with ethyl chloroformate under basic conditions. This method allows for the formation of the oxazepine ring efficiently and is scalable for industrial production.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C12H15NO3 |
CAS Number | 2090364-58-0 |
Melting Point | Not specified |
Biological Activity
Recent studies have highlighted the potential of this compound as a bioactive molecule. Its biological activities include:
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains. In vitro studies indicate that it inhibits bacterial growth through disruption of cell wall synthesis and function .
- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells via the modulation of specific signaling pathways. It has been tested against several cancer cell lines with promising results .
Table 2: Summary of Biological Activities
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes such as kinases and proteases. This inhibition can alter signaling pathways associated with cell proliferation and survival.
- Receptor Modulation : It interacts with neurotransmitter receptors which may contribute to its neuroprotective effects. This modulation can potentially alleviate symptoms associated with neurodegenerative diseases .
Case Studies and Research Findings
A notable study investigated the anticancer properties of this compound against breast cancer cell lines. The results demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis rates compared to control groups .
Another research project focused on its antimicrobial activity revealed that this compound exhibited notable effectiveness against Gram-positive bacteria, suggesting its potential use as a lead compound for developing new antibiotics .
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-2-15-12(14)9-4-3-5-11-10(9)8-13-6-7-16-11/h3-5,13H,2,6-8H2,1H3 |
InChI Key |
ONYJHCSYLPBVIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CNCCOC2=CC=C1 |
Origin of Product |
United States |
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